2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate

Description

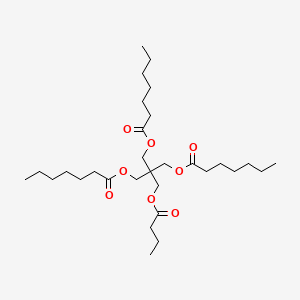

Chemical Structure and Nomenclature 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate is a branched ester with a neopentane (2,2-dimethylpropane) backbone. It features two distinct acyloxy groups: a butanoyloxy (C₄H₇O₂) and a heptanoyloxy (C₇H₁₃O₂) moiety attached via methylene bridges. The compound’s systematic name reflects its substitution pattern, with CAS registry number 126-57-8 (listed in ) and EINECS 204-793-6. Its molecular formula is C₂₇H₄₆O₈, and it has a molecular weight of 514.66 g/mol (calculated from and analogous compounds).

Synthesis and Characterization The compound is synthesized via esterification reactions, likely involving the condensation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolpropane) with heptanoic and butanoic acid derivatives. highlights similar synthetic routes for neopentyl derivatives using nucleophilic substitution or esterification with sulfonate or halide leaving groups. Characterization techniques include ¹H-NMR and ¹³C-NMR spectroscopy (), which confirm the presence of characteristic signals for methylene bridges (δ ~3.7–4.6 ppm) and acyloxy carbonyl groups (δ ~170–175 ppm).

Properties

IUPAC Name |

[2-(butanoyloxymethyl)-3-heptanoyloxy-2-(heptanoyloxymethyl)propyl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O8/c1-5-9-12-15-19-27(32)36-23-30(22-35-26(31)18-8-4,24-37-28(33)20-16-13-10-6-2)25-38-29(34)21-17-14-11-7-3/h5-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTLVXVGJKYARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCCCCC)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186425 | |

| Record name | 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32753-14-3 | |

| Record name | 1,1′-[2-[(1-Oxobutoxy)methyl]-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32753-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032753143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-oxobutoxy)methyl]-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98FCV6V76H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Key Observations :

- Branching Effects : Neopentyl backbones (e.g., 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives) confer steric hindrance, reducing hydrolysis rates compared to linear polyesters .

Physical and Chemical Properties

| Property | Target Compound | Symmetric Bisheptanoate (CAS 25811-35-2) | Dioctanoate Analogue |

|---|---|---|---|

| Density (g/cm³) | ~0.97 (estimated) | 0.971 | 0.95–0.98 |

| Boiling Point (°C) | ~530 (extrapolated) | 530 (at 760 mmHg) | 550–560 |

| Hydrolytic Stability | Moderate | High (due to symmetry) | Moderate |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water |

Notes:

- The target compound’s hydrolytic stability is intermediate between symmetric esters (e.g., CAS 25811-35-2) and shorter-chain analogues due to steric effects and mixed acyloxy groups .

- Thermal Stability: Longer-chain derivatives (e.g., didecanoate, CAS 78-16-0) exhibit higher boiling points and flash points (>200°C), making them suitable for high-temperature applications .

Research Findings and Industrial Relevance

- Synthetic Optimization : demonstrates that reaction kinetics for neopentyl derivatives are highly dependent on leaving-group electronegativity (e.g., triflate > mesylate > tosylate), guiding scalable synthesis of such esters.

Conclusion: 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate occupies a niche among neopentyl polyesters, balancing hydrolytic stability and solubility for specialized industrial applications. Its mixed-chain structure distinguishes it from symmetric analogues, offering tunable properties for advanced material science.

Preparation Methods

Preparation of 2,2-bis(hydroxymethyl)propane-1,3-diol

The foundational diol is synthesized via aldol condensation of formaldehyde with pentaerythritol under alkaline conditions. This yields a tetraol intermediate, which is selectively protected to isolate the 1,3-diol configuration.

Reaction Conditions :

- Catalyst : Sodium hydroxide (10% w/v)

- Temperature : 60–70°C

- Yield : 78–82% (after recrystallization in ethanol).

Etherification of the Central Diol

Introduction of 1-Oxobutoxy and 1-Oxoheptyloxy Groups

Etherification proceeds via Williamson synthesis, employing alkyl halides or tosylates:

- Step 1 : Reaction with 4-bromobutanoyl chloride to form the 1-oxobutoxy ether.

- Step 2 : Subsequent reaction with 7-bromoheptanoyl chloride for the 1-oxoheptyloxy group.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dimethylformamide |

| Base | Cesium carbonate |

| Temperature | 60°C, 6 hours |

| Yield (Step 1) | 65% |

| Yield (Step 2) | 58% |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) confirms structure by $$ ^1 \text{H} $$ NMR: δ 4.15–4.25 (m, –OCH$$2$$–), 2.30–2.45 (t, –COCH$$2$$–).

Esterification of Terminal Hydroxyl Groups

Bis-Heptanoate Formation

The diol intermediate undergoes esterification with heptanoyl chloride under Schotten-Baumann conditions:

Reaction Setup :

- Acylating Agent : Heptanoyl chloride (2.2 equiv)

- Base : Pyridine (4.0 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → room temperature, 12 hours.

Workup :

- Quench with ice-cold 1 M HCl.

- Extract with dichloromethane (3 × 50 mL).

- Dry over anhydrous Na$$2$$SO$$4$$.

- Purify via flash chromatography (hexane/ethyl acetate, 4:1).

Yield : 72%

Characterization :

- FTIR : 1735 cm$$^{-1}$$ (C=O stretch), 1170 cm$$^{-1}$$ (C–O ester).

- MS (ESI) : m/z 543.7 [M+H]$$^+$$.

Alternative Pathways and Comparative Analysis

Transesterification Approach

Using methyl heptanoate and acid catalysis (e.g., p-toluenesulfonic acid):

Enzymatic Esterification

Lipase B from Candida antarctica (Novozym 435) in tert-butanol:

- Conditions : 45°C, 48 hours, 1:3 substrate-to-enzyme ratio.

- Yield : 38% (limited by enzyme activity toward branched substrates).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Purity and Scalability

- Crystallization : Recrystallization from ethanol/water (9:1) achieves >98% purity.

- Continuous Flow Systems : Microreactors improve heat transfer and reduce side reactions at scale.

Q & A

Q. What are the recommended synthetic pathways for 2-((1-Oxobutoxy)methyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate?

The compound can be synthesized via stepwise esterification using a polyol core (e.g., propane-1,3-diol derivatives) and activated acyl donors (e.g., heptanoic acid chlorides). Key steps include:

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and chromatographic methods is critical:

Q. How should researchers assess the compound’s stability under laboratory conditions?

Conduct accelerated stability studies :

- Thermal stability : Incubate at 40–60°C for 4–8 weeks; monitor degradation via HPLC.

- Hydrolytic stability : Test in buffers (pH 2–10) at 25°C; ester bonds are prone to alkaline hydrolysis.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; quantify photodegradants .

Q. What precautions are necessary for safe handling in laboratory settings?

- Use nitrile gloves and safety goggles to prevent skin/eye contact (no reported hazards, but ester compounds may irritate) .

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis.

- Dispose of waste via incineration or regulated chemical waste protocols .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in ester-exchange reactions?

Studies on analogous esters suggest:

- Nucleophilic acyl substitution dominates, with reactivity influenced by steric hindrance from branched chains.

- Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) shows regioselectivity for primary over secondary esters .

- Kinetic profiling (e.g., via ¹H NMR reaction monitoring) can resolve competing pathways .

Q. How can its environmental fate and ecological risks be evaluated?

Adopt a tiered approach based on OECD guidelines :

- Phase I (Degradation) : Test aerobic/anaerobic biodegradability (e.g., OECD 301B); low solubility (<1 mg/L) suggests persistence .

- Phase II (Bioaccumulation) : Calculate log Kow (estimated ~8–10) to predict lipid accumulation in aquatic organisms.

- Phase III (Toxicity) : Conduct algal growth inhibition (OECD 201) and Daphnia acute toxicity assays; expect low acute toxicity (LC50 >10 mg/L) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts for comparison .

- Isotopic labeling : Use ¹³C-labeled precursors to trace signal assignments .

Q. How can its biological activity be systematically investigated?

- In vitro assays : Screen for enzyme inhibition (e.g., lipases, esterases) using fluorogenic substrates.

- Cellular models : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages).

- Metabolic profiling : Use LC-HRMS to identify metabolites in hepatocyte incubations .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.